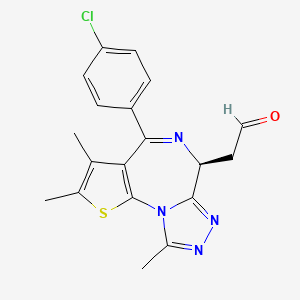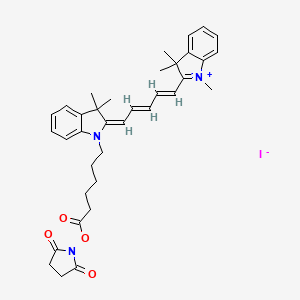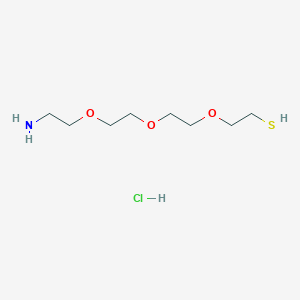
HS-PEG3-CH2CH2NH2 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HS-PEG3-CH2CH2NH2 hydrochloride involves the reaction of a PEG-based thiol with an amine group. The reaction typically occurs under mild conditions, often in the presence of a base to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form to enhance its solubility and stability .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
HS-PEG3-CH2CH2NH2 hydrochloride primarily undergoes nucleophilic substitution reactions due to the presence of the thiol and amine groups. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used .
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide would yield a PEG-based alkylated product, while oxidation could lead to the formation of disulfides or sulfoxides .
Scientific Research Applications
HS-PEG3-CH2CH2NH2 hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in targeted cancer therapies and drug delivery systems.
Industry: Utilized in the development of advanced materials and nanotechnology applications .
Mechanism of Action
HS-PEG3-CH2CH2NH2 hydrochloride functions as a linker in PROTACs, which contain two different ligands connected by the PEG-based linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. This interaction facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Similar Compounds
HS-PEG2-CH2CH2NH2 (hydrochloride): A shorter PEG-based linker with similar properties but different chain length.
HS-PEG4-CH2CH2NH2 (hydrochloride): A longer PEG-based linker with similar properties but different chain length.
HS-PEG3-CH2CH2OH (hydrochloride): A PEG-based linker with a hydroxyl group instead of an amine group
Uniqueness
HS-PEG3-CH2CH2NH2 hydrochloride is unique due to its optimal chain length, which provides a balance between flexibility and stability in PROTAC synthesis. Its amine group allows for versatile chemical modifications, making it a valuable tool in various research applications .
Properties
IUPAC Name |
2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethanethiol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO3S.ClH/c9-1-2-10-3-4-11-5-6-12-7-8-13;/h13H,1-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZJNHYQESKPGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCS)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(6-Bromobenzo[D]isoxazol-3-YL)acetic acid](/img/structure/B8136957.png)
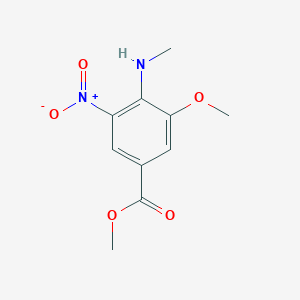

![3,6,11,14-Tetrabromodibenzo[a,c]triphenylene](/img/structure/B8136992.png)
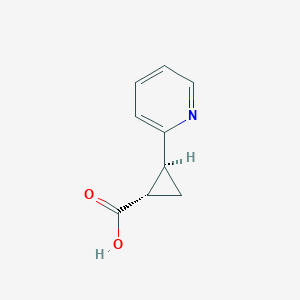
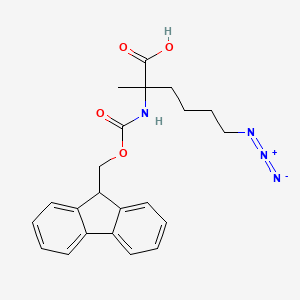
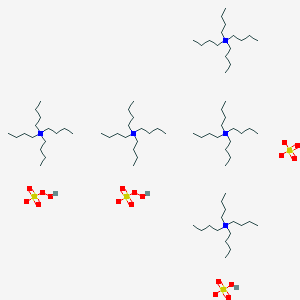
![1-[3-(Dimethoxymethylsilyl)propyl]-piperazine](/img/structure/B8137005.png)
![2-amino-9-[(2R)-4-hydroxy-2-(hydroxymethyl)butyl]-3H-purin-6-one](/img/structure/B8137030.png)
![(2S)-2-amino-3-[3-[[2,4-dicyano-3-[4-[2-(methylamino)-2-oxoethoxy]phenyl]pyrido[1,2-a]benzimidazol-1-yl]carbamoyl]phenyl]propanoic acid](/img/structure/B8137031.png)


